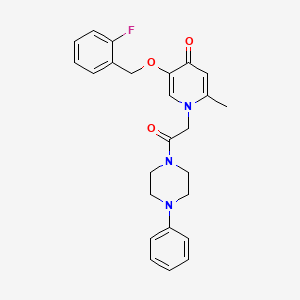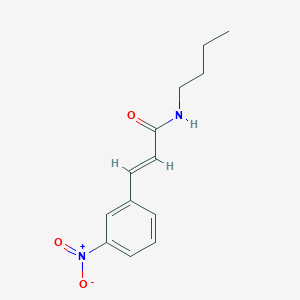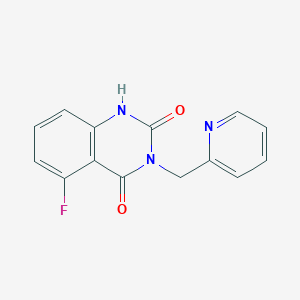
5-fluoro-3-(pyridin-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-3-(pyridin-2-ylmethyl)quinazoline-2,4(1H,3H)-dione, also known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that is overexpressed in many types of cancer, including lung, breast, and colon cancer. PD153035 has been extensively studied for its potential use in cancer therapy due to its ability to inhibit EGFR signaling, which plays a critical role in cancer cell proliferation, survival, and metastasis.
科学的研究の応用
Synthesis and Photophysical Behavior
A study by Garre et al. (2019) explored the synthesis of a fluorescent family of unsymmetrical organoboron complexes containing derivatives similar to 5-fluoro-3-(pyridin-2-ylmethyl)quinazoline-2,4(1H,3H)-dione. These compounds demonstrated strong UV-Vis absorptions and high fluorescence quantum yields, indicating potential utility in bioorthogonal chemistry (Garre et al., 2019).
Facile Synthesis of Substituted Compounds
Tran et al. (2005) described a new synthesis process for a series of 3-amino-1H-quinazoline-2,4-diones, starting with fluorobenzoic acid. This synthesis involves the generation of the dianion of urea and the subsequent formation of the quinazolinedione ring, demonstrating a straightforward method to create substituted derivatives of quinazoline-2,4-diones (Tran et al., 2005).
Synthesis of Nucleoside Derivatives
El‐Barbary et al. (1995) conducted a study on the synthesis of nucleoside derivatives from quinazoline-2,4(1H,3H)-diones. This research indicates the potential of quinazoline-2,4-diones in the field of nucleoside chemistry, particularly for the development of modified nucleosides (El‐Barbary et al., 1995).
Catalytic Fixation of Carbon Dioxide
Kimura et al. (2012) explored the use of quinazoline-2,4(1H,3H)-diones in the efficient catalytic fixation of carbon dioxide, converting various 2-aminobenzonitriles into corresponding quinazoline-2,4(1H,3H)-diones. This process highlights the potential application of these compounds in carbon dioxide capture and utilization (Kimura et al., 2012).
Antimicrobial and Antiviral Potential
Several studies have investigated the antimicrobial and antiviral properties of quinazoline-2,4-diones. For instance, Aguirre et al. (2020) identified a derivative acting as a catalytic inhibitor of DNA gyrase, demonstrating potential as a novel antibacterial agent (Aguirre et al., 2020). Additionally, Gütschow et al. (1995) synthesized N-oxides of new heterocyclic systems, showing significant antiviral activity against various viruses (Gütschow et al., 1995).
特性
IUPAC Name |
5-fluoro-3-(pyridin-2-ylmethyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2/c15-10-5-3-6-11-12(10)13(19)18(14(20)17-11)8-9-4-1-2-7-16-9/h1-7H,8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYIFHZKIAMVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC=C3F)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

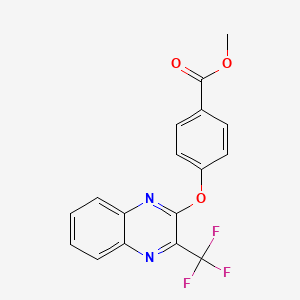

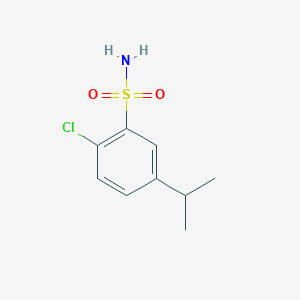
![1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2435077.png)
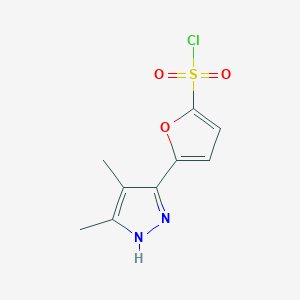
![N-(4-isopropylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2435081.png)
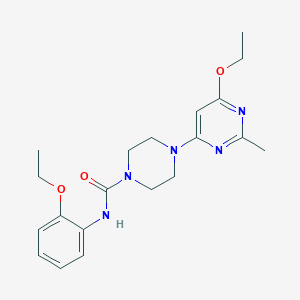

![4-azepan-1-yl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2435085.png)
![6-Amino-1-(2-methylpropyl)-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2435086.png)
![3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2435087.png)
![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2435091.png)
